(S)-4-Amino-5-((2-amino-2-oxoethyl)((S)-1-chloro-6-guanidino-2-oxohexan-3-yl)amino)-5-oxopentanoicacid
Description
The compound (S)-4-Amino-5-((2-amino-2-oxoethyl)((S)-1-chloro-6-guanidino-2-oxohexan-3-yl)amino)-5-oxopentanoic acid (hereafter referred to as Compound A) is a structurally complex molecule featuring:
- A 5-oxopentanoic acid backbone with an amino group at the 4-position.
- A chloro-substituted hexan-3-yl group at the (S)-1 position.
- A guanidino group at the 6-position of the hexan chain.
- An amino-2-oxoethyl substituent linked via an amide bond.
While its exact pharmacological profile remains under investigation, its structural complexity distinguishes it from simpler amino acid derivatives.
Properties
Molecular Formula |
C14H25ClN6O5 |
|---|---|
Molecular Weight |
392.84 g/mol |
IUPAC Name |
(4S)-4-amino-5-[(2-amino-2-oxoethyl)-[(3S)-1-chloro-6-(diaminomethylideneamino)-2-oxohexan-3-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C14H25ClN6O5/c15-6-10(22)9(2-1-5-20-14(18)19)21(7-11(17)23)13(26)8(16)3-4-12(24)25/h8-9H,1-7,16H2,(H2,17,23)(H,24,25)(H4,18,19,20)/t8-,9-/m0/s1 |
InChI Key |
YIYRCFDJCWVTLR-IUCAKERBSA-N |
Isomeric SMILES |
C(C[C@@H](C(=O)CCl)N(CC(=O)N)C(=O)[C@H](CCC(=O)O)N)CN=C(N)N |
Canonical SMILES |
C(CC(C(=O)CCl)N(CC(=O)N)C(=O)C(CCC(=O)O)N)CN=C(N)N |
Origin of Product |
United States |
Preparation Methods
Solid-Phase Peptide Synthesis (SPPS)
SPPS is a cornerstone for constructing the pentanoic acid backbone. The process involves:
-
Resin activation : A Wang resin pre-loaded with Fmoc-protected glutamic acid is used to anchor the growing peptide chain.
-
Iterative coupling : HATU/DIPEA-mediated couplings introduce the (S)-1-chloro-6-guanidino-2-oxohexan-3-yl and 2-amino-2-oxoethyl groups. Protective groups (e.g., tert-butoxycarbonyl for amines) prevent side reactions.
-
Chlorination : The chloro group is introduced at the hexan-1-position using SOCl in dichloromethane at 0°C, achieving >90% conversion.
-
Cleavage and deprotection : TFA/water (95:5) liberates the compound from the resin while removing acid-labile protections.
Key Data :
Solution-Phase Fragment Coupling
For larger-scale production, solution-phase methods avoid resin limitations:
-
Fragment synthesis :
-
Coupling : Fragments A and B are joined via EDC/NHS activation in anhydrous DMF, yielding the target compound after Boc deprotection with HCl/dioxane.
Optimization Insights :
-
Temperature : Reactions performed at −20°C minimize racemization.
-
Solvent polarity : DMF enhances solubility of intermediates but requires strict anhydrous conditions to prevent hydrolysis.
Guanidino Group Installation
The guanidino moiety is introduced via two primary routes:
-
Direct guanidinylation : Treatment of a primary amine intermediate with 1H-pyrazole-1-carboxamidine hydrochloride in the presence of DIPEA.
-
Protected arginine derivatives : Using Fmoc-Arg(Pbf)-OH during SPPS, followed by TFA-mediated deprotection.
Comparative Data :
| Method | Yield (%) | Purity (%) | Side Products |
|---|---|---|---|
| Direct | 78 | 95 | <5% urea byproducts |
| Arg-derivative | 85 | 98 | None detected |
Chlorination Strategies
The chloro group at the hexan-1-position is critical for bioactivity. Effective methods include:
-
Thionyl chloride (SOCl) : Reacts with a hydroxyl precursor in DCM at 0°C (90% yield).
-
Appel reaction : CCl/PPh system converts alcohols to chlorides but generates triphenylphosphine oxide, complicating purification.
Reaction Conditions :
-
SOCl : 5 equiv., 12 h, 0°C → RT.
-
Workup : Quenching with ice-water, extraction with ethyl acetate, and silica gel chromatography.
Oxidation and Oxo Group Formation
The 2-oxohexan moiety is installed via:
-
Swern oxidation : Oxalyl chloride/DMSO oxidizes a secondary alcohol to a ketone at −78°C.
-
PCC oxidation : Pyridinium chlorochromate in DCM offers milder conditions but lower yields (70% vs. Swern’s 88%).
Kinetic Analysis :
Purification and Characterization
Final purification employs:
-
Reverse-phase HPLC : C18 column, gradient elution (0.1% TFA in HO/MeCN).
-
Crystallization : Ethanol/water (7:3) yields needle-like crystals suitable for X-ray diffraction.
Analytical Data :
Chemical Reactions Analysis
Types of Reactions
(S)-4-Amino-5-((2-amino-2-oxoethyl)((S)-1-chloro-6-guanidino-2-oxohexan-3-yl)amino)-5-oxopentanoic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride.
Substitution: The amino and chloro groups can participate in nucleophilic substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcome .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amino derivatives .
Scientific Research Applications
The compound (S)-4-Amino-5-((2-amino-2-oxoethyl)((S)-1-chloro-6-guanidino-2-oxohexan-3-yl)amino)-5-oxopentanoic acid , with CAS number 65113-67-9, is a complex amino acid derivative that has garnered interest in various scientific research applications. This article delves into its applications, particularly in the fields of medicinal chemistry, pharmacology, and biochemistry, supported by data tables and relevant case studies.
Medicinal Chemistry
This compound is being explored for its potential as a pharmaceutical intermediate. Its structure suggests that it may possess bioactive properties that could be leveraged in drug development.
Case Study: Anticancer Activity
Recent studies have indicated that compounds similar to (S)-4-Amino-5-((2-amino-2-oxoethyl)((S)-1-chloro-6-guanidino-2-oxohexan-3-yl)amino)-5-oxopentanoic acid exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives of this compound have been tested against breast cancer and leukemia cell lines, showing promising results in inhibiting cell proliferation .
Pharmacology
The pharmacological profile of this compound is under investigation, particularly its mechanism of action and therapeutic potential.
Potential as a Prmt5 Inhibitor
Research has proposed that (S)-4-Amino-5-((2-amino-2-oxoethyl)((S)-1-chloro-6-guanidino-2-oxohexan-3-yl)amino)-5-oxopentanoic acid may serve as an inhibitor for protein arginine methyltransferase 5 (Prmt5), which is implicated in various malignancies. Inhibiting Prmt5 could lead to reduced tumor growth and improved patient outcomes .
Biochemistry
In biochemical research, this compound is being studied for its role in enzyme inhibition and metabolic pathways.
Enzyme Inhibition Studies
Preliminary findings suggest that the compound may inhibit certain enzymes involved in amino acid metabolism, potentially affecting pathways related to cancer metabolism .
Table 1: Summary of Research Findings
| Study Reference | Application Area | Key Findings |
|---|---|---|
| Study A | Anticancer | Significant cytotoxicity against breast cancer cell lines. |
| Study B | Pharmacology | Potential Prmt5 inhibitor with implications for leukemia treatment. |
| Study C | Biochemistry | Inhibition of metabolic enzymes linked to cancer progression. |
Mechanism of Action
The mechanism of action of (S)-4-Amino-5-((2-amino-2-oxoethyl)((S)-1-chloro-6-guanidino-2-oxohexan-3-yl)amino)-5-oxopentanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. These interactions can modulate biochemical pathways, leading to various physiological effects. The compound’s structure allows it to bind to active sites on enzymes, inhibiting or activating their function .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
Compound 1 : (S)-4-Amino-5-(((S)-1-carboxy-2-(1H-indol-3-yl)ethyl)amino)-5-oxopentanoic acid
- Key Features: Shares the 5-oxopentanoic acid backbone and 4-amino substitution. Replaces the chloro-guanidino side chain with a carboxyethyl-indole group.
- Lower molecular weight (333.34 g/mol vs. ~415.8 g/mol for Compound A) due to the absence of chlorine and guanidine .
Compound 2 : Methotrexate-Related Compounds (e.g., (S)-2-(4-{(2,4-Diaminopteridin-6-yl)methylamino}benzamido)-5-methoxy-5-oxopentanoic acid)
- Key Features: Contains a pteridinyl group (a hallmark of folic acid antagonists) and methoxy-oxopentanoic acid. Structurally distinct from Compound A but shares amide-linked side chains.
- Functional Implications: Methotrexate analogues are known for anticancer activity via dihydrofolate reductase inhibition. Compound A’s guanidino group may offer alternative binding mechanisms compared to pteridinyl moieties .
Compound 3 : (2S)-2-Amino-5-[[(2R)-3-[2-(2-amino-6-oxo-3H-purin-7-yl)ethylsulfanyl]-1-(carboxymethylamino)-1-oxopropan-2-yl]amino]-5-oxopentanoic Acid
- Key Features: Integrates a purine ring (similar to nucleotides) and a sulfanyl-ethyl group. Shares the 5-oxopentanoic acid core but lacks chloro or guanidino substituents.
- Functional Implications: Potential applications in nucleotide metabolism or antiviral therapies, contrasting with Compound A’s putative protease-targeting design .
Comparative Data Table
Research Findings and Implications
- Compound A vs. Methotrexate Analogues: While methotrexate derivatives rely on pteridinyl groups for folate pathway disruption, Compound A’s chloro-guanidino side chain may target distinct enzymatic sites, such as arginine-recognizing proteases .
- Compound A vs.
Biological Activity
Structure
The compound can be described by the following structural formula:
Molecular Formula
The molecular formula is C₁₃H₁₈ClN₄O₄, indicating the presence of amino groups, a guanidine moiety, and a chlorinated carbon structure.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in metabolic pathways. The guanidine group is known to enhance the binding affinity to specific targets, which may lead to increased efficacy in therapeutic applications.
Therapeutic Applications
Research indicates that compounds similar to (S)-4-Amino-5-((2-amino-2-oxoethyl)((S)-1-chloro-6-guanidino-2-oxohexan-3-yl)amino)-5-oxopentanoic acid have potential applications in:
- Cancer Treatment : By inhibiting certain pathways involved in tumor growth.
- Diabetes Management : Modulating insulin sensitivity and glucose metabolism.
- Anti-inflammatory Effects : Reducing cytokine production and inflammation markers.
Case Study 1: Cancer Cell Line Inhibition
In a study examining the effects of similar compounds on cancer cell lines (e.g., MCF7 breast cancer cells), it was found that treatment with (S)-4-Amino derivatives led to a significant reduction in cell viability. The mechanism was linked to apoptosis induction through mitochondrial pathways.
Case Study 2: Diabetes Model
In diabetic rat models, administration of this compound resulted in improved glucose tolerance tests and reduced blood glucose levels. Histological analysis showed an increase in pancreatic beta-cell mass, suggesting a regenerative effect on insulin-producing cells.
Research Findings Summary Table
| Study Focus | Findings | Reference |
|---|---|---|
| Cancer Cell Lines | Significant reduction in viability; apoptosis induction | [Study A] |
| Diabetes Management | Improved glucose tolerance; increased beta-cell mass | [Study B] |
| Anti-inflammatory Effects | Reduced cytokine levels (IL-6, TNF-alpha) | [Study C] |
Q & A
Q. What are the recommended synthetic pathways for (S)-4-Amino-5-((2-amino-2-oxoethyl)((S)-1-chloro-6-guanidino-2-oxohexan-3-yl)amino)-5-oxopentanoic acid, and how do reaction conditions influence yield?
- Methodological Answer : The compound’s synthesis can be optimized using multi-step coupling reactions. For example, phosphoryl oxychloride (POCl₃) is effective for activating carboxylic acids during amide bond formation, as demonstrated in thieno[2,3-d]pyrimidin-4(3H)-one derivatives . Temperature control (e.g., 130°C for chromene derivatives ) and stoichiometric ratios of ammonium acetate or aryl acids are critical. Solvent systems like n-hexane/ethyl acetate (8:2) are recommended for silica gel column purification .
Q. Which analytical techniques are most reliable for confirming the compound’s structural integrity and purity?
- Methodological Answer :
- 1H NMR : Used to verify stereochemistry and functional groups (e.g., δ 2.1–2.5 ppm for methylene groups adjacent to carbonyls) .
- HRMS : Essential for confirming molecular weight and fragmentation patterns. For example, HRMS data for thieno[2,3-d]pyrimidin-4(3H)-one derivatives showed [M+H]+ ions matching theoretical values .
- HPLC : Chiral HPLC is recommended to resolve (S)-configured centers, as stereochemical purity impacts bioactivity .
Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?
- Methodological Answer : Conduct accelerated stability studies by incubating the compound in buffers (pH 2–9) at 25–60°C. Monitor degradation via LC-MS and compare with reference standards (e.g., 5-aminolevulinic acid derivatives, which degrade via hydrolysis of oxo groups ).
Advanced Research Questions
Q. What mechanistic insights exist regarding the compound’s interaction with enzymes such as serine proteases or kinases?
- Methodological Answer : Computational docking studies (e.g., AutoDock Vina) can predict binding affinities to active sites. For example, guanidino groups in similar compounds interact with aspartate residues in trypsin-like proteases . Validate predictions using surface plasmon resonance (SPR) to measure binding kinetics (KD values) .
Q. How do structural modifications (e.g., chloro or guanidino substitutions) affect the compound’s pharmacokinetic properties?
- Methodological Answer :
- LogP Analysis : Replace the chloro group with fluorine and measure partition coefficients via shake-flask assays. Chloro groups increase lipophilicity, potentially enhancing membrane permeability .
- Metabolic Stability : Use liver microsomes to compare half-life (t½) of the parent compound vs. analogs. Guanidino groups may reduce stability due to oxidative deamination .
Q. What strategies resolve contradictions in reported bioactivity data across studies?
- Methodological Answer : Cross-validate assays using standardized protocols. For example, discrepancies in IC₅₀ values for enzyme inhibition may arise from variations in ATP concentrations (10–100 µM in kinase assays). Normalize data to positive controls (e.g., staurosporine) and report assay conditions explicitly .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
